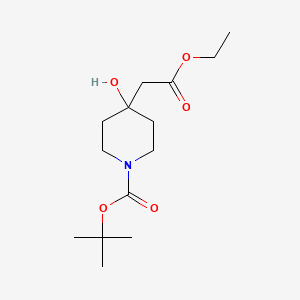













|
REACTION_CXSMILES
|
II.Br[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:10]([N:17]1[CH2:22][CH2:21][C:20](=[O:23])[CH2:19][CH2:18]1)([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(=O)(O)[O-].[Na+]>C1COCC1.[Zn].C(OCC)(=O)C>[CH2:8]([O:7][C:5](=[O:6])[CH2:4][C:20]1([OH:23])[CH2:19][CH2:18][N:17]([C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH2:22][CH2:21]1)[CH3:9] |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 more hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
An exothermic reaction
|
|
Type
|
CUSTOM
|
|
Details
|
within 2 minutes
|
|
Duration
|
2 min
|
|
Type
|
CUSTOM
|
|
Details
|
the 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction down
|
|
Type
|
ADDITION
|
|
Details
|
To above mixture was then added by syringe
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction at gentle reflux
|
|
Type
|
CUSTOM
|
|
Details
|
Organic layer was seperated
|
|
Type
|
WASH
|
|
Details
|
washed with brine (200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate, solvent
|
|
Type
|
CUSTOM
|
|
Details
|
removed
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC1(CCN(CC1)C(=O)OC(C)(C)C)O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |